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Compound of Interest

Compound Name: 4-Methylbenzyl acetate

Cat. No.: B1678904

An In-depth Technical Guide to the Spectroscopic Data of 4-Methylbenzyl Acetate

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzyl
acetate, targeting researchers, scientists, and professionals in drug development. The
document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, Mass
Spectrometry, and IR spectroscopy for 4-Methylbenzyl acetate.

Table 1: *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.26 d 8.1 2H Ar-H
7.18 d 7.8 2H Ar-H
5.07 S - 2H -CH2-
2.36 S - 3H Ar-CHs
2.09 S - 3H O=C-CHs

Data sourced from The Royal Society of Chemistry.[1]

Table 2: *C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm Assignment
171.10 C=0

138.26 Ar-C

133.03 Ar-C

129.38 Ar-CH

128.58 Ar-CH

66.40 -CHz-

21.32 Ar-CHs

21.18 O=C-CHs

Data sourced from The Royal Society of Chemistry.[1]

Table 3: Mass Spectrometry Data
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lonization Method: Electron lonization (El), 70 eV Molecular Formula: C10H1202 Molecular
Weight: 164.20 g/mol [2][3]

Mass-to-Charge (m/z) Relative Intensity Proposed Fragment
164.0835 62.42% [M]* (Molecular lon)[1][2]
122 98.13% [M - C2H20]*

105 99.99% (Base Peak) [M - OCOCHs]*

104 70.99% [M - CH3COOH]*

43 58.67% [CHsCOJ*

High-resolution mass spectrometry (HRMS) calculated the mass of [C10H1202] as 164.0837,
with a measured value of 164.0835.[1] Fragmentation data is sourced from PubChem and
NIST.[2][3]

Table 4: Infrared (IR) Spectroscopy Data

Sample State: Liquid Film / Solution in CCla/CS2[4][5]

Wavenumber (cm—?) Intensity Assignment
~3050-3000 Medium-Weak Aromatic C-H Stretch
~2950-2850 Medium-Weak Aliphatic C-H Stretch
~1740 Strong C=0 (Ester) Stretch
~1615, ~1500 Medium-Weak C=C (Aromatic) Stretch
~1230 Strong C-O (Ester) Stretch

C-H bend (para-disubstituted
~820 Strong ]
aromatic)

Characteristic absorption ranges are based on standard IR correlation tables. Specific peak
values for 4-Methylbenzyl acetate are found within these ranges.
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Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Methylbenzyl acetate.

General Spectroscopic Analysis Workflow

Sample
(4-Methylbenzyl acetate)

NMR Sample Preparation IR Sample Preparation

NMR Data Acquisition IR Data Acquisition

NMR Spectrum

(tH, ::C) IR Spectrum

Data Analysis &
Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
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o Sample Preparation: Dissolve approximately 5-25 mg of 4-Methylbenzyl acetate in about
0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a clean vial.[6] For 13C
NMR, a higher concentration of 50-100 mg may be used for better signal-to-noise in a
reasonable time.[6]

 Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an
internal standard for chemical shift calibration (& = 0.00 ppm).[7]

« Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

o Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then set
to lock onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve
the best possible homogeneity and resolution.[8]

o Data Acquisition: Acquire the *H and *3C NMR spectra. For routine *H spectra, acquisition
typically takes a few minutes. For 13C spectra, acquisition may take from 20 minutes to over
an hour, depending on the sample concentration.[6]

Infrared (IR) Spectroscopy Protocol

As 4-Methylbenzyl acetate is a liquid at room temperature, the thin-film method is most
appropriate.

o Sample Preparation: Place one to two drops of neat (pure) 4-Methylbenzyl acetate onto the
surface of a polished salt plate (e.g., NaCl or KBr).[9]

o Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film
"sandwich".[9] Ensure there are no air bubbles in the path of the IR beam.

o Data Acquisition: Place the assembled cell into the sample holder of the FT-IR spectrometer.

[9]

e Background Scan: Run a background spectrum of the empty instrument to subtract any
atmospheric (e.g., CO2, H20) or instrument-related absorptions.
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e Sample Scan: Acquire the IR spectrum of the sample. The resulting spectrum will show
absorption bands corresponding to the vibrational frequencies of the functional groups within
the molecule.[10]

o Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone,
and dry them carefully before returning them to a desiccator to prevent damage from
moisture.[9]

Mass Spectrometry (MS) Protocol

The following protocol describes a typical procedure for obtaining an electron ionization (El)
mass spectrum, often coupled with Gas Chromatography (GC-MS).

o Sample Introduction: A small, dilute sample of 4-Methylbenzyl acetate is injected into the
gas chromatograph. The GC separates the compound from any impurities before it enters
the mass spectrometer.[11]

e Vaporization: The sample is vaporized in the injection port of the GC, which is heated to a
high temperature.[12]

« lonization: In the ion source of the mass spectrometer, the gaseous molecules are
bombarded with a high-energy beam of electrons (typically 70 eV for EIl).[1][13] This process
ejects an electron from the molecule, forming a positively charged molecular ion (M*).[12]
For this analysis, the ion source temperature was set to 230 °C.[1]

o Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller,
characteristic charged ions and neutral radicals.[11]

o Acceleration and Separation: The positively charged ions are accelerated by an electric field
and then passed through a magnetic field (in a quadrupole analyzer, for example). The ions
are deflected according to their mass-to-charge (m/z) ratio.[11][13]

o Detection: A detector measures the abundance of ions at each m/z value. The resulting data
is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.
[13] The most abundant ion is assigned a relative intensity of 100% and is known as the
base peak.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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